molecular formula C5H9ClF3NO2 B1418015 Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 1007583-54-1

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No. B1418015
Key on ui cas rn: 1007583-54-1
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-UHFFFAOYSA-N
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Patent
US08796305B2

Procedure details

1.186 g (6.127 mmol) of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride (1:1) were initially charged in 11.6 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was concentrated and dried under high vacuum. This gave 1.275 g of the target compound (100% of theory).
Quantity
1.186 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][CH:3]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:4]([OH:6])=[O:5].Cl.[CH3:13]O>>[ClH:1].[NH2:2][CH:3]([CH2:7][C:8]([F:11])([F:10])[F:9])[C:4]([O:6][CH3:13])=[O:5] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.186 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CC(F)(F)F
Name
Quantity
11.6 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
Cl.NC(C(=O)OC)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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